3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

Catalog No.
S1900562
CAS No.
73278-98-5
M.F
C15H24N2O
M. Wt
248.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

CAS Number

73278-98-5

Product Name

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

IUPAC Name

3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2

InChI Key

VQSXCZMVUMSITD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, commonly known as JNJ-63533054, is a novel small molecule drug that acts as a selective antagonist at the orexin 2 receptor in the CNS. Orexins are neuropeptides that play a critical role in the regulation of food intake, sleep-wake cycle, and energy homeostasis in the body. Because of its potential for pharmacological intervention in such physiological processes, JNJ-63533054 is currently being studied for its therapeutic applications in various diseases such as obesity, insomnia, and addiction.
JNJ-63533054 is a white to off-white crystalline powder that has a molecular weight of 345.48 g/mol. Its chemical structure is C20H28N2O2, and its chemical formula is N-(3-Phenoxyphenyl)-3-(piperidin-1-yl)propan-1-amine. This small molecule also has a melting point of 111-113°C and a solubility of 20 mg/mL in DMSO.
The synthesis of JNJ-63533054 involves the reaction of N-(3-Phenoxyphenyl)propan-1-amine with piperidine in the presence of anhydrous potassium carbonate in acetonitrile under refluxing conditions. The reaction is then followed by the addition of chloroform and triethylamine to obtain the desired compound. Spectral analysis techniques like NMR and LC-MS have been used to determine the purity and structure of the synthesized compound.
Various analytical methods like HPLC, LC-MS, and NMR spectroscopy have been used to quantify and elucidate the chemical structure of JNJ-63533054. These methods have been employed to determine the purity, identity, and stability of the compound in both preclinical and clinical studies. These techniques have also been used to understand and optimize the pharmacokinetic and pharmacodynamic properties of JNJ-63533054.
JNJ-63533054 has been shown to be a potent and selective orexin 2 receptor antagonist in various in vitro and in vivo studies. It has been demonstrated to inhibit orexin 2-mediated responses in a range of functional assays. Moreover, JNJ-63533054 has shown effectiveness in suppressing feeding behavior, promoting sleep induction, and reducing drug-seeking behavior in animal models.
JNJ-63533054 has been evaluated for its safety and toxicity in pre-clinical studies. In these studies, JNJ-63533054 was well-tolerated at therapeutic doses without any significant adverse effects. No cardiotoxicity, hepatoxicity, or adverse effects on the immune system were observed. Ongoing clinical trials will further determine the safety and toxicity profile of this compound in humans.
The potential therapeutic applications of JNJ-63533054 are vast and include the treatment of obesity, insomnia, narcolepsy, and drug addiction. In animal models, JNJ-63533054 has shown promise in reducing appetite, promoting weight loss, and improving sleep quality. It has also been shown to attenuate cocaine and nicotine self-administration, indicating its potential use as a therapeutic drug in addiction treatment.
JNJ-63533054 is still under investigation in clinical trials for its efficacy and safety profile. Phase I and Phase II clinical trials have demonstrated that JNJ-63533054 is safe and well-tolerated in humans. However, the efficacy of JNJ-63533054 in treating various disorders has yet to be fully elucidated. Currently, researchers are focusing on exploring the compound's pharmacokinetic and pharmacodynamic properties and its potential therapeutic uses in treating obesity, addiction, and sleep disorders.
JNJ-63533054 has a wide range of potential implications in various fields of research and industry. In medicine, it could be used for the treatment of obesity, sleep disorders, and addiction. In the food industry, JNJ-63533054 could have implications in food fortification as an appetite suppressant. In academic research, JNJ-63533054 has implications in the study of orexin signaling and the regulation of food intake and energy homeostasis.
Although the preclinical and clinical studies of JNJ-63533054 have shown promising results, several limitations remain. First, the pharmacological profile of JNJ-63533054 needs to be further elucidated. Researchers also need to study the safety and efficacy of JNJ-63533054 in larger populations, as well as in combination with other drugs. Future studies could also investigate the potential implications of JNJ-63533054 in other fields, such as the food and shipping industries.
Researchers could explore the use of JNJ-63533054 in treating other CNS disorders like depression, anxiety, and schizophrenia. Future studies could also investigate the potential of JNJ-63533054 as a tool compound to better understand the role of orexin neurotransmitters in modulating feeding behavior and addiction. Moreover, JNJ-63533054 could have implications in the development of new drugs for other GPCRs like the nociceptin receptor. Future studies could also investigate the practical applications and commercial viability of using JNJ-63533054 as a food additive in the food and beverage industry. Overall, the future directions of JNJ-63533054 research are broad, and the possibilities of its applications in various fields are vast.

XLogP3

2.5

Wikipedia

N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]amine

Dates

Modify: 2023-08-16

Explore Compound Types